N-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
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Description
“N-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide” is a compound that has been found in many important synthetic drug molecules . It has a molecular weight of 446.37 . This compound is related to trans-4- {2- [4- (2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-N,N-dimethylcarbamoyl-cyclohexylamine (cariprazine) and pharmaceutically acceptable salts and hydrates and solvates and polymorphs thereof for use in the treatment of primary negative symptoms of schizophrenia and/or predominantly negative symptoms of schizophrenia .
Synthesis Analysis
The synthesis of this compound involves various processes. One such process involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis . Another process involves the preparation of trans-N- {4- [2- [4- (2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexyl}-N’,N’-dimethylurea hydrochloride, which proceeds through novel intermediate compounds .Future Directions
Indole derivatives, which this compound is a part of, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring these possibilities and developing new therapeutic applications for this compound.
properties
IUPAC Name |
N-[2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2/c1-3-15(22)19(2)11-16(23)21-8-6-20(7-9-21)14-10-12(17)4-5-13(14)18/h3-5,10H,1,6-9,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZTXTCKWLOOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
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